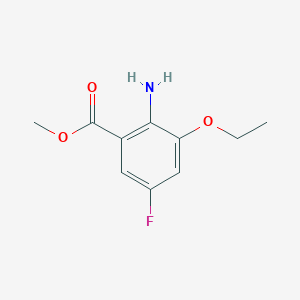

Methyl 2-amino-3-ethoxy-5-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-ethoxy-5-fluorobenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, an ethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-ethoxy-5-fluorobenzoate typically involves the esterification of 2-amino-3-ethoxy-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-ethoxy-5-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles such as sodium iodide or potassium thiocyanate can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or functionalized derivatives.

Scientific Research Applications

Methyl 2-amino-3-ethoxy-5-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-ethoxy-5-fluorobenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxy and fluorine groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-5-fluorobenzoate

- Methyl 3-amino-5-fluorobenzoate

- Methyl 2-amino-3-fluorobenzoate

Uniqueness

Methyl 2-amino-3-ethoxy-5-fluorobenzoate is unique due to the presence of the ethoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

Methyl 2-amino-3-ethoxy-5-fluorobenzoate is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14FNO3 and a molecular weight of approximately 227.23 g/mol. The compound features an amino group, an ethoxy group, and a fluorine atom attached to a benzoate structure. These functional groups significantly influence its lipophilicity, electronic properties, and biological interactions.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.

- Lipophilicity : The presence of the ethoxy and fluorine groups increases lipophilicity, which may improve membrane permeability and bioavailability.

- Electronic Effects : The fluorine atom enhances metabolic stability and can influence the compound's reactivity with enzymes or receptors.

These characteristics make the compound a valuable candidate for drug design targeting specific biological systems.

Structure-Activity Relationships (SAR)

Studies have shown that modifications to the structure of this compound can lead to variations in biological activity. A comparative analysis of related compounds highlights these differences:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Ethyl 2-amino-3-methoxy-5-fluorobenzoate | Methoxy instead of ethoxy | May exhibit different lipophilicity and reactivity |

| Ethyl 2-amino-3-ethoxy-4-fluorobenzoate | Fluorine at the 4-position | Affects electronic properties |

| Ethyl 2-amino-3-ethoxy-5-chlorobenzoate | Chlorine instead of fluorine | Potentially different biological activity |

The introduction of fluorine into organic molecules often enhances their metabolic stability and bioactivity, making this compound particularly noteworthy in medicinal chemistry contexts.

Antimycobacterial Activity

Recent studies have investigated the antimycobacterial properties of this compound against Mycobacterium tuberculosis (Mtb). In vitro tests revealed that variations in the compound's structure could significantly affect its minimum inhibitory concentration (MIC) against Mtb strains. For instance, compounds with enhanced lipophilicity demonstrated improved efficacy in inhibiting bacterial growth under replicating conditions .

In Vivo Efficacy

In vivo studies using mouse models have assessed the tolerability and efficacy of this compound. Mice treated with varying doses exhibited different lung burdens of Mtb post-treatment, indicating that while some derivatives showed promise, others lacked sufficient efficacy compared to established treatments like rifampin .

Case Studies

-

Case Study on Antimycobacterial Activity :

- Objective : Evaluate the efficacy of this compound in a mouse model infected with Mtb.

- Method : Mice were dosed orally with the compound at various concentrations.

- Results : The study found that while some doses reduced bacterial load significantly, others did not show a marked effect compared to untreated controls .

-

Case Study on Binding Affinity :

- Objective : Investigate the binding interactions of this compound with specific receptors.

- Method : Molecular docking studies were conducted to predict binding affinities.

- Results : The amino group was found to be crucial for binding, suggesting that modifications could enhance or diminish activity depending on receptor targets.

Properties

Molecular Formula |

C10H12FNO3 |

|---|---|

Molecular Weight |

213.21 g/mol |

IUPAC Name |

methyl 2-amino-3-ethoxy-5-fluorobenzoate |

InChI |

InChI=1S/C10H12FNO3/c1-3-15-8-5-6(11)4-7(9(8)12)10(13)14-2/h4-5H,3,12H2,1-2H3 |

InChI Key |

FNWMHYOSIYDYEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1N)C(=O)OC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.